molecular formula C9H11F2NO B15234297 (1S,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL

Cat. No.: B15234297
M. Wt: 187.19 g/mol
InChI Key: YCSWFUZBDTVVOB-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. Its unique structure, featuring an amino group and two fluorine atoms on a phenyl ring, makes it an interesting subject for study in synthetic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and a chiral amine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination and hydroxylation reactions under controlled conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of amides or secondary amines.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(2,4-difluorophenyl)propan-2-OL: Similar structure but with fluorine atoms at different positions.

    (1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL: Different stereochemistry.

    (1S,2S)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL: Chlorine atoms instead of fluorine.

Uniqueness

(1S,2S)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2,6-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

YCSWFUZBDTVVOB-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=CC=C1F)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC=C1F)F)N)O

Origin of Product

United States

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